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Compound of Interest

Compound Name:
3-Dimethylamino-2,2-dimethyl-1-

propanol

Cat. No.: B090997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of reactions involving amino

alcohols, with a focus on providing context for the potential reactivity of 3-Dimethylamino-2,2-
dimethyl-1-propanol. Due to a lack of publicly available kinetic data specifically for 3-
Dimethylamino-2,2-dimethyl-1-propanol, this document leverages data from structurally

related, less sterically hindered amino alcohols to provide a baseline for comparison and to

guide future research.

Introduction to 3-Dimethylamino-2,2-dimethyl-1-
propanol
3-Dimethylamino-2,2-dimethyl-1-propanol is a tertiary amino alcohol characterized by a

neopentyl scaffold. This structure imparts significant steric hindrance around both the tertiary

amine and the primary alcohol functional groups. This steric bulk is expected to play a crucial

role in its reaction kinetics, potentially leading to different reactivity profiles compared to less

hindered analogues. Understanding these kinetic parameters is vital for its application in

organic synthesis, catalysis, and drug development.

Comparative Kinetic Data of Structurally Related
Amino Alcohols
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To offer a quantitative comparison, the following table summarizes kinetic data for reactions

involving amino alcohols that are structurally related to 3-Dimethylamino-2,2-dimethyl-1-
propanol. The data is primarily focused on the well-studied reaction of CO2 absorption, which

is a key area of research for amino alcohols.

Amino
Alcohol

Reaction
Rate
Constant
(k)

Temperatur
e (°C)

Experiment
al Method

Reference

3-

Dimethylamin

o-1-propanol

(3DMA1P)

CO2

Absorption in

aqueous

solution

(blended with

MAPA)

Higher than

DEEA/MAPA

blend

29 - 63

String of

discs

contactor

[1]

2-

(Diethylamino

)ethanol

(DEEA)

CO2

Absorption in

aqueous

solution

(blended with

MAPA)

Lower than

3DMA1P/MA

PA blend

29 - 63

String of

discs

contactor

[1]

Dimethylmon

oethanolamin

e (DMMEA)

Reaction with

CO2 in

aqueous

solution

Higher than

MDEA, lower

than DEMEA

25 - 40
Stopped-flow

technique
[2][3]

1-Amino-2-

propanol (1-

AP)

Reaction with

CO2 in

aqueous

solution

Slower than

MEA
25 - 40

Stopped-flow

technique
[2][3]

3-Amino-1-

propanol (3-

AP)

Reaction with

CO2 in

aqueous

solution

Faster than

MEA
25 - 40

Stopped-flow

technique
[2][3]
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Note: MAPA = 3-(methylamino)propylamine; DEEA = 2-(diethylamino)ethanol; MDEA =

Methyldiethanolamine; DEMEA = Diethylmonoethanolamine; MEA = Monoethanolamine. The

pseudo-first-order kinetic constants for the 3DMA1P/MAPA blend were found to be higher than

for the DEEA/MAPA solution, indicating faster reaction kinetics under the studied conditions.[1]

Experimental Protocols
The following provides a generalized experimental protocol for determining the reaction kinetics

of an amino alcohol with a generic electrophile, which can be adapted for studies involving 3-
Dimethylamino-2,2-dimethyl-1-propanol.

Methodology: Stopped-Flow Spectrophotometry for
Reaction with CO2
This method is suitable for measuring the kinetics of fast reactions, such as the initial reaction

between an amino alcohol and CO2.

1. Reagent Preparation:

Prepare aqueous solutions of the amino alcohol (e.g., 3-Dimethylamino-2,2-dimethyl-1-
propanol) at various concentrations (e.g., 0.1 M, 0.2 M, 0.5 M).

Prepare a saturated solution of CO2 in deionized water by bubbling CO2 gas through the

water for a sufficient amount of time.

Prepare a pH indicator solution (e.g., thymol blue) in deionized water.

2. Instrumentation:

A stopped-flow spectrophotometer equipped with a thermostated cell holder.

Two drive syringes, one for the amino alcohol solution and one for the CO2 solution

containing the pH indicator.

3. Experimental Procedure:

Load the amino alcohol solution into one syringe and the CO2/indicator solution into the

other.
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Set the desired temperature for the reaction.

Rapidly mix equal volumes of the two solutions in the stopped-flow apparatus.

Monitor the change in absorbance of the pH indicator at a specific wavelength over time as

the reaction proceeds and the pH of the solution changes.

Record the absorbance data as a function of time.

4. Data Analysis:

The initial rate of the reaction can be determined from the initial slope of the absorbance

versus time curve.

The pseudo-first-order rate constant (k_obs) can be calculated by fitting the absorbance data

to a first-order exponential decay function.

By varying the concentration of the amino alcohol while keeping the CO2 concentration

constant (in excess), the second-order rate constant (k2) can be determined from the slope

of a plot of k_obs versus the amino alcohol concentration.

Visualizing Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of an amino alcohol

reaction.
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Caption: Generalized workflow for a kinetic study of an amino alcohol reaction.
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Conclusion
While direct kinetic data for 3-Dimethylamino-2,2-dimethyl-1-propanol is not currently

available in the literature, this guide provides a framework for understanding its potential

reactivity. The significant steric hindrance of the neopentyl group is anticipated to result in

slower reaction rates compared to its less hindered analog, 3-dimethylamino-1-propanol. The

provided comparative data for other amino alcohols and the generalized experimental protocol

offer a valuable starting point for researchers and drug development professionals interested in

characterizing the kinetic profile of this unique molecule. Further experimental investigation is

necessary to elucidate the precise kinetic parameters and reaction mechanisms for reactions

involving 3-Dimethylamino-2,2-dimethyl-1-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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